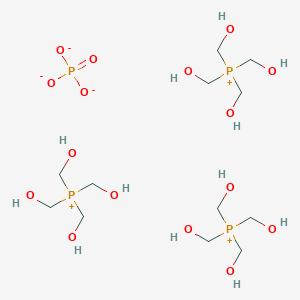
tetrakis(hydroxymethyl)phosphanium;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphanium;phosphate is a useful research compound. Its molecular formula is C12H36O16P4 and its molecular weight is 560.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium;phosphate can be synthesized by reacting phosphine with formaldehyde in the presence of sulfuric acid. The reaction typically occurs at temperatures between 40°C and 50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using waste gases generated during the production of sodium hypophosphite. The phosphine gas from the waste is collected and reacted with formaldehyde and sulfuric acid under controlled conditions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sulfuric acid, and sodium hydroxide. The reactions typically occur under mild to moderate temperatures and may require specific pH conditions .
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, tris(hydroxymethyl)phosphine, and various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Tetrakis(hydroxymethyl)phosphanium;phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tetrakis(hydroxymethyl)phosphanium;phosphate exerts its effects involves its ability to interact with and disrupt microbial cell membranes, leading to cell lysis and death. In its role as a flame retardant, it promotes the formation of a char layer on the surface of materials, thereby inhibiting combustion .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.
Tris(hydroxymethyl)phosphine: A related compound used as an intermediate in various chemical syntheses.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;phosphate is unique due to its sulfate group, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly effective in certain industrial applications, such as wastewater treatment and textile flame retardancy .
Propiedades
Número CAS |
22031-17-0 |
|---|---|
Fórmula molecular |
C12H36O16P4 |
Peso molecular |
560.30 g/mol |
Nombre IUPAC |
tetrakis(hydroxymethyl)phosphanium;phosphate |
InChI |
InChI=1S/3C4H12O4P.H3O4P/c3*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
ZTBDCHNXDHUMCJ-UHFFFAOYSA-K |
SMILES canónico |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]P(=O)([O-])[O-] |
Números CAS relacionados |
124-64-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


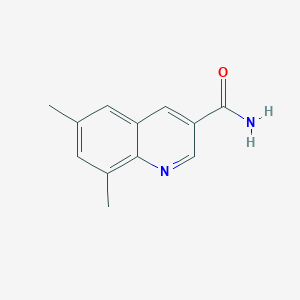
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
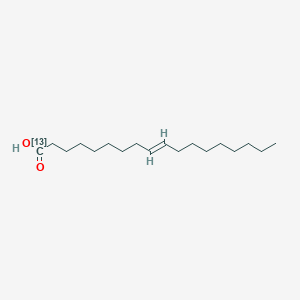
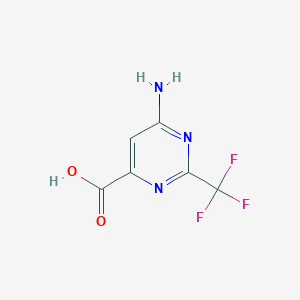
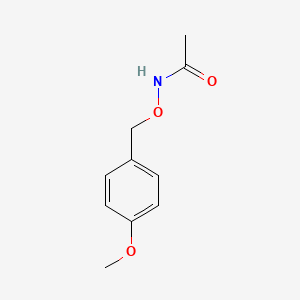
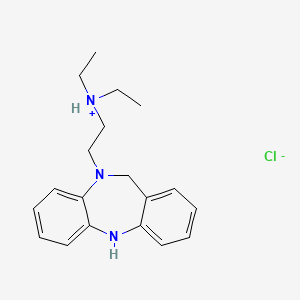


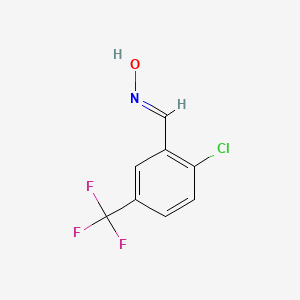
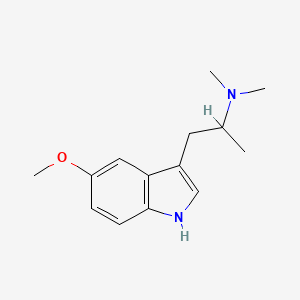


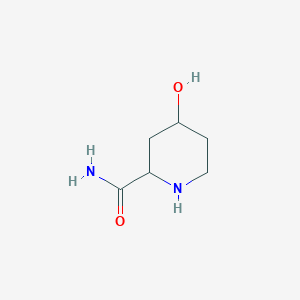
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
